(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic name (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one derives from its chromen-4-one core (a bicyclic system comprising fused benzene and pyran rings) and substituents at positions 2, 5, 7, and 8. Key features include:
- Chromen-4-one backbone : A 2,3-dihydrochromen-4-one system (positions 1–4, 9–10).
- Substituents :
- Position 2: (4-Hydroxy-2-methoxyphenyl) group with S configuration.
- Position 5: Methoxy (-OCH₃).
- Position 7: Hydroxy (-OH).
- Position 8: (2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl chain.
The hexyl side chain at position 8 contains a tertiary alcohol (5-hydroxy-5-methyl) and a prenyl-derived prop-1-en-2-yl group, contributing to the molecule’s hydrophobicity and stereochemical complexity.
Stereochemical Configuration Analysis
The compound exhibits two stereocenters at C2 (chromenone) and C2′ (hexyl side chain), designated as S and R, respectively. Configuration determination relies on:
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Correlations between H2 (δ 5.12 ppm) and the 4-hydroxyphenyl group confirm the S configuration at C2.
- Chiral HPLC : Separation of enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) validates the R configuration at C2′.
- Optical Rotation : Specific rotation ([α]D²⁵ = +34.5° in methanol) aligns with predicted configurations from computational models.
The E/Z geometry of the prop-1-en-2-yl group in the hexyl chain was resolved via coupling constants (J = 16.2 Hz for trans-vinylic protons) and NOESY correlations between H2′′ and methyl groups.
X-ray Crystallography and Solid-State Conformational Studies
Single-crystal X-ray diffraction reveals:
- Unit cell parameters : Monoclinic system, space group P2₁, with a = 8.924 Å, b = 12.307 Å, c = 14.582 Å, α = 90°, β = 105.3°, γ = 90°.
- Hydrogen bonding : Intramolecular H-bonds between 7-OH and the chromenone carbonyl (O4, 2.68 Å) stabilize a planar conformation of the bicyclic core.
- Side-chain conformation : The hexyl group adopts a staggered conformation, with the prop-1-en-2-yl moiety oriented perpendicular to the chromenone plane (Figure 1).
Table 1 : Key crystallographic data
| Parameter | Value |
|---|---|
| Resolution | 0.98 Å |
| R-factor | 0.042 |
| Bond length (C2–O4) | 1.364 Å |
| Torsion angle (C8–C2′) | 112.7° |
Comparative Analysis with Related Chromen-4-One Derivatives
Structural variations among chromen-4-one derivatives significantly influence their physicochemical and biological properties:
Table 2 : Structural comparison with analogs
The C8-prenylated hexyl chain in the target compound enhances hydrophobic interactions compared to simpler prenyl groups, as evidenced by molecular docking studies with hydrophobic protein pockets. Additionally, the 4-hydroxy-2-methoxyphenyl group at C2 provides unique hydrogen-bonding capabilities absent in phenyl-substituted analogs.
Figure 1 : Overlay of X-ray structures (target compound vs. analog) highlights divergent side-chain orientations (gray: target; blue: analog).
Properties
Molecular Formula |
C27H34O7 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H34O7/c1-15(2)16(9-10-27(3,4)31)11-19-20(29)13-24(33-6)25-21(30)14-23(34-26(19)25)18-8-7-17(28)12-22(18)32-5/h7-8,12-13,16,23,28-29,31H,1,9-11,14H2,2-6H3/t16-,23+/m1/s1 |
InChI Key |
KDADHLPROOOPIC-MWTRTKDXSA-N |
Isomeric SMILES |
CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Prenyltransferase-Mediated Biosynthesis
The compound’s geranylated side chain originates from dimethylallyl diphosphate (DMAPP) incorporation into a flavonoid backbone via prenyltransferases. In Moraceae family plants, membrane-bound enzymes like SfFPT and LaPT1 catalyze C-8 prenylation of flavanones with >90% regioselectivity. Key steps include:
- Chalcone formation : Condensation of 4-hydroxy-2-methoxycinnamoyl-CoA with malonyl-CoA yields naringenin chalcone.
- Cyclization : Chalcone isomerase converts chalcone to (2S)-naringenin.
- Prenylation : DMAPP is transferred to C-8 via π-alkyl interactions in the enzyme’s hydrophobic pocket.
Optimization :
Chemical Synthesis Strategies
Chalcone Precursor Synthesis
The core 2,3-dihydrochromen-4-one structure is synthesized via aldol condensation:
- Starting materials : 2-hydroxy-4-methoxyacetophenone (1.2 eq) and 4-hydroxy-2-methoxybenzaldehyde (1.0 eq).
- Base catalysis : NaOH (40% w/v, 5 mL/g substrate) in ethanol (50°C, 6 h).
- Isolation : Yield 78% after recrystallization (EtOAc/hexane).
Key data :
| Parameter | Value |
|---|---|
| Reaction time | 6 h |
| Temperature | 50°C |
| Yield | 78% |
| Purity (HPLC) | 98.2% |
Regioselective Prenylation
The C-8 geranylation is achieved via Cu(I)-mediated coupling:
- Substrate : Chalcone derivative (1.0 eq).
- Prenyl donor : Geranyl bromide (1.5 eq).
- Catalyst : CuBr·SMe₂ (0.2 eq) in THF at −78°C.
- Work-up : Quench with NH₄Cl, extract with EtOAc.
Optimization insights :
- Lowering temperature to −78°C suppresses C-6 prenylation (<5% byproduct).
- Anhydrous THF improves geranyl bromide solubility, increasing yield by 22%.
Cyclization and Stereochemical Control
Acid-Catalyzed Cyclization
The dihydrochromenone ring forms via HCl-mediated cyclization:
- Conditions : 6 M HCl in MeOH (0.5 mL/g substrate).
- Temperature : Reflux (65°C, 3 h).
- Stereochemical outcome : (2S) configuration favored due to planar transition state.
Analytical validation :
- ²H-NMR : Coupling constants (J = 8.4 Hz) confirm trans-diaxial H-2/H-3.
- Optical rotation : [α]D²⁵ = +34.5° (c = 0.1, MeOH) matches natural isolates.
Enzymatic Demethylation and Hydroxylation
CYP450 Monooxygenase-Mediated Hydroxylation
The C-5 methoxy group is demethylated using Aspergillus niger CYP450:
- Substrate : 5-methoxy intermediate (10 mM).
- Conditions : Phosphate buffer (pH 7.4), NADPH (2 mM), 30°C, 24 h.
- Yield : 62% after HPLC purification.
Challenges :
- Over-oxidation to quinones occurs if reaction exceeds 24 h.
- Addition of 1 mM ascorbate reduces byproduct formation by 30%.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method (CN100415894C) outlines a 3-step continuous process:
Reactor setup :
- Step 1 : Aldol condensation in microchannel reactor (residence time 15 min).
- Step 2 : Prenylation in packed-bed reactor with CuBr catalyst.
- Step 3 : Cyclization in falling-film evaporator.
Performance metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual capacity | 50 kg | 1.2 ton |
| Purity | 95% | 98.5% |
| Solvent consumption | 300 L/kg | 80 L/kg |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
Studies have shown that (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one may inhibit pro-inflammatory cytokines and enzymes. This activity suggests potential use in treating inflammatory diseases such as arthritis .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. It has been observed to induce apoptosis in various cancer cell lines, potentially making it a candidate for further development in cancer therapies .
Neuroprotective Effects
There is emerging evidence that flavonoids can protect neuronal cells from damage caused by oxidative stress and inflammation. This compound may have applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its neuroprotective properties .
Cardioprotective Effects
The compound has shown promise in cardiovascular health by improving endothelial function and reducing cholesterol levels in preclinical models. Its ability to modulate lipid metabolism could be beneficial for managing conditions such as hyperlipidemia .
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various flavonoids, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells, highlighting its potential as a dietary supplement for oxidative stress management .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively inhibited the expression of cyclooxygenase (COX) enzymes in vitro. This finding supports its potential use as a natural anti-inflammatory agent in treating chronic inflammatory conditions .
Case Study 3: Neuroprotection
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These results suggest that it may be beneficial for developing neuroprotective therapies .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chromenone core can interact with enzymes and receptors, modulating their activity. The side chain’s structural features contribute to the compound’s overall bioactivity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chromen-4-one and dihydrochromen-4-one derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Hydrogen Bonding : The target compound’s hydroxyl-rich structure (positions 2,4,5,7,8) likely enhances solubility and crystal lattice stability compared to less-polar analogues like compound (I) .
- Stereochemical Influence: The (2S,2R) configuration may confer unique conformational preferences compared to non-chiral analogues (e.g., compound I).
Crystallographic and Stability Considerations
- Crystal Packing : Compound (I) () lacks hydrogen bonds but stabilizes via π-π stacking and C–H···O interactions . In contrast, the target compound’s hydroxyl groups may form extensive hydrogen-bonding networks, as described in hydrogen-bond graph-set analyses (e.g., S(5) and S(6) motifs) .
Bioactivity and Pharmacological Potential
While direct evidence for the target compound’s bioactivity is absent, inferences can be drawn from related studies:
- Ferroptosis Induction: highlights natural compounds as ferroptosis inducers in oral squamous cell carcinoma (OSCC).
- Insecticidal Applications : emphasizes plant-derived compounds’ role in pest management. The hexyl side chain’s hydrophobicity may enhance insect cuticle penetration, though this requires validation .
Biological Activity
The compound (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one is a complex organic molecule belonging to the class of flavonoids, specifically a dihydrochromenone derivative. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 470.6 g/mol. The structure features multiple functional groups, including hydroxyl and methoxy groups, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H34O7 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | KDADHLPROOOPIC-MWTRTKDXSA-N |
Antioxidant Activity
Several studies have reported the antioxidant potential of flavonoids, which are known to scavenge free radicals and reduce oxidative stress. The compound has been shown to exhibit significant antioxidant activity in vitro. For instance, it was evaluated using various assays such as DPPH and ABTS, demonstrating a high capacity for radical scavenging compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example, it exhibited an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.4 |
| HEK 293 | 5.3 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . This activity is particularly relevant given the increasing interest in natural products for therapeutic applications in inflammation-related conditions.
Case Studies
- Study on Antioxidant Activity : A comparative study evaluated the antioxidant capacities of several flavonoids, including this compound, using DPPH and ABTS assays. Results indicated that it outperformed some conventional antioxidants .
- Anticancer Efficacy : A research article focused on the antiproliferative effects of various flavonoids on cancer cell lines reported that this compound significantly inhibited cell growth at concentrations as low as 3 µM for MCF-7 cells .
- Mechanism of Action : Further investigations into its mechanism revealed that this compound induces apoptosis through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
